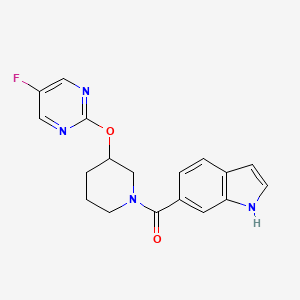

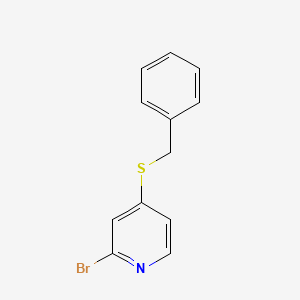

4-(Benzylthio)-2-bromopyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzylthio)-2-bromopyridine, also known as 4-Bromo-2-(benzylthio)pyridine, is an organic compound with the chemical formula C10H9BrNS. It is a colorless liquid with a pungent odor and is soluble in most organic solvents. 4-Bromo-2-(benzylthio)pyridine has a range of applications in the scientific research field, including use in the synthesis of pharmaceuticals, as a catalyst in organic synthesis, and as a reagent in the study of enzyme-catalyzed reactions.

Scientific Research Applications

Alpha-pyridylation of Chiral Amines

4-Bromopyridine derivatives, including 2-, 3-, and 4-Bromopyridine, have been used in palladium-catalyzed coupling with ureas to produce chiral amines. This process involves a stereospecific and regiospecific transfer of the pyridyl group, creating a quaternary stereogenic center with high enantioselectivity. This method is significant in synthesizing pyridyl amines with potential applications in medicinal chemistry (Clayden & Hennecke, 2008).

Amination of Aryl Halides

Bromopyridine derivatives are crucial in the amination of aryl halides, a process catalyzed by copper. This method, involving bromopyridine conversion into aminopyridine, is efficient and mild, highlighting its utility in organic synthesis and pharmaceutical applications (Lang, Zewge, Houpis, & VolanteRalph, 2001).

Cross-Coupling Reactions

Highly functionalized 4-bromopyridines, including 4-(Benzylthio)-2-bromopyridine, are used in fluoride-promoted, Pd-catalyzed cross-coupling reactions. These reactions are pivotal in synthesizing biaryls and have applications in the total synthesis of antitumor antibiotics such as streptonigrin and lavendamycin (McElroy & DeShong, 2003).

Reactivities with Potassium Benzenethiolate

Studies on the reactivity of 4-halogenopyridines, including 4-(Benzylthio)-2-bromopyridine, towards potassium benzenethiolate in dimethyl sulfoxide have been conducted. These reactions are crucial for understanding the chemical properties and potential applications of bromopyridine derivatives in synthetic chemistry (Zoest & Hertog, 2010).

Suzuki–Miyaura Coupling

4-(Benzylthio)-2-bromopyridine plays a role in the Suzuki–Miyaura coupling process, a widely used reaction in organic synthesis. This method is important for creating complex organic structures, including those used in pharmaceuticals (McMillan, McNab, & Reed, 2007).

Grignard Reaction

The compound is involved in the Grignard reaction with magnesium, leading to the formation of various pyridylmagnesium bromides. This reaction has historical significance in organic chemistry, contributing to the development of modern synthetic methods (Proost & Wibaut, 1940).

properties

IUPAC Name |

4-benzylsulfanyl-2-bromopyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNS/c13-12-8-11(6-7-14-12)15-9-10-4-2-1-3-5-10/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGBMBHYBUVKFJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=CC(=NC=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Benzylthio)-2-bromopyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2592090.png)

![2-{[1-(3-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}-N-methyl-1-hydrazinecarbothioamide](/img/structure/B2592091.png)

![3-(2-fluorophenyl)-1-[(2-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2592093.png)

![2-{[1-(2-Methoxyethyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2592099.png)

![1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one](/img/structure/B2592100.png)

![(Z)-2-Cyano-3-[2,5-dimethyl-1-(5-morpholin-4-ylsulfonyl-2-pyrrolidin-1-ylphenyl)pyrrol-3-yl]-N-prop-2-enylprop-2-enamide](/img/structure/B2592111.png)